Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate
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Overview
Description
Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate is a chemical compound with the molecular formula C11H17ClO3 and a molecular weight of 232.7 g/mol . . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate typically involves the reaction of cyclohexaneacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorocarbonyl group can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Cyclohexaneacetic acid derivatives.
Hydrolysis: Cyclohexaneacetic acid and ethanol.
Scientific Research Applications
Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive and can undergo substitution reactions, while the ester group can be hydrolyzed or reduced under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[trans-4-(tert-Butoxycarbonyl)amino]cyclohexyl]acetate: Similar in structure but contains a tert-butoxycarbonyl group instead of a chlorocarbonyl group.
Cyclohexaneacetic acid, 4-(chlorocarbonyl)-, ethyl ester: Another name for the same compound.
Uniqueness
Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate is unique due to its specific reactivity profile, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
880104-41-6 |
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Molecular Formula |
C11H17ClO3 |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
ethyl 2-(4-carbonochloridoylcyclohexyl)acetate |
InChI |
InChI=1S/C11H17ClO3/c1-2-15-10(13)7-8-3-5-9(6-4-8)11(12)14/h8-9H,2-7H2,1H3 |
InChI Key |
BPUZBYSSUDGZSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C(=O)Cl |
Origin of Product |
United States |
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